Cas no 2172390-15-5 (2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxy-N-methylbutanamido-2-methylpropanoic acid)
2172390-15-5 structure
Product Name:2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxy-N-methylbutanamido-2-methylpropanoic acid
CAS-nummer:2172390-15-5
MF:C25H30N2O6
MW:454.515507221222
CID:5966909
PubChem ID:165555052
Update Time:2025-06-11
2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxy-N-methylbutanamido-2-methylpropanoic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxy-N-methylbutanamido-2-methylpropanoic acid
- 2172390-15-5
- 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxy-N-methylbutanamido]-2-methylpropanoic acid
- EN300-1543339
-
- Inchi: 1S/C25H30N2O6/c1-25(2,23(29)30)27(3)22(28)21(32-4)13-14-26-24(31)33-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,13-15H2,1-4H3,(H,26,31)(H,29,30)
- InChI-sleutel: DJSFFRQXAQRXDV-UHFFFAOYSA-N
- LACHT: O(C(NCCC(C(N(C)C(C(=O)O)(C)C)=O)OC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Berekende eigenschappen
- Exacte massa: 454.21038668g/mol
- Monoisotopische massa: 454.21038668g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 33
- Aantal draaibare bindingen: 10
- Complexiteit: 689
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3
- Topologisch pooloppervlak: 105Ų
2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxy-N-methylbutanamido-2-methylpropanoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1543339-0.05g |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxy-N-methylbutanamido]-2-methylpropanoic acid |
2172390-15-5 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1543339-0.1g |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxy-N-methylbutanamido]-2-methylpropanoic acid |
2172390-15-5 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1543339-0.25g |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxy-N-methylbutanamido]-2-methylpropanoic acid |
2172390-15-5 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1543339-0.5g |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxy-N-methylbutanamido]-2-methylpropanoic acid |
2172390-15-5 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1543339-1.0g |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxy-N-methylbutanamido]-2-methylpropanoic acid |
2172390-15-5 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1543339-2.5g |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxy-N-methylbutanamido]-2-methylpropanoic acid |
2172390-15-5 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1543339-5.0g |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxy-N-methylbutanamido]-2-methylpropanoic acid |
2172390-15-5 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1543339-10.0g |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxy-N-methylbutanamido]-2-methylpropanoic acid |
2172390-15-5 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1543339-50mg |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxy-N-methylbutanamido]-2-methylpropanoic acid |
2172390-15-5 | 50mg |
$2829.0 | 2023-09-25 | ||
| Enamine | EN300-1543339-100mg |
2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxy-N-methylbutanamido]-2-methylpropanoic acid |
2172390-15-5 | 100mg |
$2963.0 | 2023-09-25 |
2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxy-N-methylbutanamido-2-methylpropanoic acid Gerelateerde literatuur
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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